molecular formula C6H6N4 B562323 3,4-Dihydropyrimido[5,4-d]pyrimidine CAS No. 100047-44-7

3,4-Dihydropyrimido[5,4-d]pyrimidine

Numéro de catalogue: B562323
Numéro CAS: 100047-44-7
Poids moléculaire: 134.142
Clé InChI: HFBHECKUQKDKGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dihydropyrimido[5,4-d]pyrimidine represents a privileged and chemically versatile scaffold in medicinal chemistry, recognized for its significant potential in the development of novel therapeutic agents. This core structure serves as a key precursor for synthesizing compounds with diverse biological activities. Scientific investigations into its derivatives have identified them as potent inhibitors of critical kinases. For instance, 2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidine derivatives have been designed as reversible inhibitors of the EGFR C797S mutant, a major mechanism of resistance in non-small cell lung cancer (NSCLC), with one compound demonstrating an IC50 of 3.1 nmol/L against the triple mutant kinase . Similarly, this scaffold has been explored in the development of p38 MAP kinase inhibitors , highlighting its relevance in inflammation and disease pathways . Beyond oncology, the dihydropyrimido[5,4-d]pyrimidine framework is a platform for discovering agents against neglected tropical diseases. Recent research has identified substituted pyrimido[5,4-d]pyrimidines with promising low micromolar activity against Trypanosoma brucei (the parasite causing sleeping sickness) and Leishmania infantum , underscoring its potential as a novel antitrypanosomal and antileishmanial agent . Furthermore, structurally related 3,4-dihydropyrimidine (DHPM) derivatives have shown robust anti-viral activity , effectively inhibiting the internalization of the porcine epidemic diarrhea virus (PEDV) by disrupting calcium homeostasis, which suggests a broader anti-coronavirus potential . The scaffold's utility is further enhanced by efficient synthetic routes, such as multi-component solvent-free reactions, facilitating rapid diversification for structure-activity relationship (SAR) studies . This compound is presented for research and development purposes only.

Propriétés

Numéro CAS

100047-44-7

Formule moléculaire

C6H6N4

Poids moléculaire

134.142

Nom IUPAC

5,8-dihydropyrimido[5,4-d]pyrimidine

InChI

InChI=1S/C6H6N4/c1-5-6(10-3-7-1)2-8-4-9-5/h1,3-4H,2H2,(H,8,9)

Clé InChI

HFBHECKUQKDKGI-UHFFFAOYSA-N

SMILES

C1C2=NC=NC=C2NC=N1

Synonymes

Pyrimido[5,4-d]pyrimidine, 3,4-dihydro- (6CI)

Origine du produit

United States

Applications De Recherche Scientifique

Synthesis and Structural Importance

3,4-Dihydropyrimido[5,4-d]pyrimidines are synthesized through various methods, including the Dimroth rearrangement and one-pot reactions involving piperidine and aldehydes. These compounds serve as "privileged structures" in drug discovery, meaning they can interact with multiple biological targets due to their structural versatility .

Table 1: Synthesis Methods of 3,4-Dihydropyrimido[5,4-d]pyrimidine

Synthesis MethodDescription
Dimroth RearrangementConverts 3,4-dihydropyrimido[5,4-d]pyrimidines to aromatic derivatives through piperidine reaction.
One-Pot ReactionInvolves acetylacetone and catalysis under solvent-free conditions for efficient synthesis.

Biological Activities

The biological relevance of 3,4-dihydropyrimido[5,4-d]pyrimidines includes a wide range of pharmacological effects:

  • Anticancer Activity : These compounds have shown promise in inhibiting various cancer cell lines. For instance, derivatives have been tested against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with notable efficacy .
  • Anti-inflammatory Effects : Certain derivatives exhibit significant anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Antiviral Properties : Research indicates potential effectiveness against viral infections such as HIV and herpes simplex virus .

Table 2: Biological Activities of this compound Derivatives

Activity TypeExamples of EfficacyReferences
AnticancerIC50 values ranging from 1.1 nM to 9.6 µM in various cell lines
Anti-inflammatoryInhibition rates comparable to standard drugs like indomethacin
AntiviralEffective against HIV and herpes simplex virus

Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Case Study 1: Anticancer Drug Development
    A series of pyrimido derivatives were synthesized and tested for their anticancer properties. Compound 40 showed high potency against multiple cancer cell lines with selective inhibition of EGFR pathways .
  • Case Study 2: Anti-inflammatory Agents
    Research demonstrated that specific derivatives exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as safer alternatives in chronic inflammatory conditions .

Q & A

Q. What are the common synthetic strategies for preparing 3,4-Dihydropyrimido[5,4-d]pyrimidine derivatives?

Answer: The synthesis of this scaffold typically involves:

  • Tandem reactions : A one-pot approach using sequential cyclization and functionalization, as demonstrated in the synthesis of 4,8-disubstituted derivatives via a tandem reaction (e.g., coupling with aldehydes and barbituric acid derivatives) .
  • Solvent-free nanocatalysis : Utilizing catalysts like sulfonated nanoporous silica (SNPS-AT/SO3H) under solvent-free conditions to achieve high yields (85–90%) and thermal stability (up to 550°C) .
  • Regioselective protocols : Silica sodium carbonate-mediated reactions to control substitution patterns, critical for generating bioactive analogs .

Q. Key Variables Influencing Yields :

  • Catalyst type (e.g., SNPS-AT/SO3H vs. traditional acids).
  • Solvent vs. solvent-free conditions (solvent-free methods reduce side reactions).
  • Temperature (e.g., 550°C for nanocatalyst stability) .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substitution patterns (e.g., distinguishing between 4- and 8-position substituents) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas, particularly for novel derivatives .
  • Differential Thermogravimetric Analysis (DTG) : Assesses thermal stability during synthesis (e.g., decomposition at 550°C for solvent-free reactions) .
  • X-ray Crystallography : Resolves ambiguous structural assignments in complex derivatives .

Q. What are the primary pharmacological targets of pyrimido[5,4-d]pyrimidine derivatives?

Answer:

  • GPR119 Agonists : 4,8-Disubstituted derivatives show promise in type 2 diabetes research by enhancing glucose-dependent insulin secretion .
  • Adenosine Receptor Antagonists : Thiazolo[5,4-d]pyrimidines exhibit nanomolar affinity for A1/A2A receptors, relevant to neurodegenerative and cardiovascular diseases .
  • CXCR2 Chemokine Receptor Antagonists : Pyrido[3,4-d]pyrimidines modulate inflammatory responses, with potential applications in autoimmune disorders .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of polysubstituted derivatives?

Answer:

  • Nanocatalyst Design : SNPS-AT/SO3H promotes regioselective cyclization in solvent-free conditions, minimizing byproducts .
  • Directing Groups : Use of 2,3-difluorobenzyl thiol or amines to steer substitutions to specific positions (e.g., Scheme 5 in ) .
  • Solvent Optimization : Polar aprotic solvents (e.g., ACN) enhance reactivity at electron-deficient positions .

Q. Case Study :

  • Substituting 1,3-dimethyl barbituric acid at the 4-position of the core structure achieved 85% regioselectivity using SNPS-AT/SO3H .

Q. How do researchers address contradictions in reported synthetic yields across methodologies?

Answer:

  • Variable Analysis : Compare catalyst efficiency (e.g., SNPS-AT/SO3H vs. silica sodium carbonate), solvent polarity, and reaction time. For example, solvent-free conditions increased yields by 15–20% compared to traditional methods .
  • Reproducibility Protocols : Standardize reaction scales and purification techniques (e.g., column chromatography vs. recrystallization) to mitigate batch-to-batch variability .

Q. Example :

  • A tandem reaction using 4-chlorobenzaldehyde yielded 75% product in ACN but only 60% in THF due to solvent polarity effects .

Q. What strategies optimize structure-activity relationship (SAR) studies for GPR119 agonists?

Answer:

  • Derivative Libraries : Synthesize 4,8-disubstituted analogs with varying electron-withdrawing/donating groups (e.g., –F, –OCH3) to map binding interactions .
  • In Vitro Assays :
    • cAMP Accumulation : Measure agonist-induced cAMP production in HEK293 cells expressing human GPR119 .
    • Molecular Docking : Use software like AutoDock Vina to predict interactions with GPR119’s orthosteric pocket (e.g., hydrogen bonding with Ser130) .
  • In Vivo Validation : Test glucose-lowering effects in diabetic rodent models (e.g., oral glucose tolerance tests) .

Q. How are pharmacological activities validated against adenosine receptors?

Answer:

  • Radioligand Binding Assays : Use [3H]-DPCPX for A1 and [3H]-ZM241385 for A2A receptors to determine Ki values (e.g., compound 18: A1 Ki = 1.9 nM, A2A Ki = 0.06 nM) .
  • Functional Antagonism : Measure cAMP production in CHO cells to confirm receptor blockade .
  • Behavioral Models : Assess antidepressant efficacy in forced swim tests (FST) and tail suspension tests (TST) in mice .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.